molecular formula C7H12BrN3O2S B359410 4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide CAS No. 700350-63-6

4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide

Cat. No. B359410
CAS RN: 700350-63-6
M. Wt: 282.16g/mol
InChI Key: VMFDAZYSNHEHHW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide” are not detailed in the sources, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Pyrazoles, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serve as a core element in various sectors of the chemical industry, including medicine and agriculture . The compound “4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide” could potentially be used in the synthesis of pyrazole derivatives .

Medicinal Chemistry

Pyrazoles hold a privileged status as versatile frameworks in medicinal chemistry. They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . Therefore, “4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide” could be used in the development of new drugs with these properties.

Agriculture

In the agricultural sector, pyrazoles are often used due to their biological activities. They could potentially be used in the development of new pesticides or herbicides .

Synthesis of 1,4’-Bipyrazoles

“4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide” may be used as a starting material in the synthesis of 1,4’-bipyrazoles .

Preparation of Solid Hexacoordinate Complexes

4-Bromopyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

Synthesis of Biologically Active Compounds

This compound can also be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

properties

IUPAC Name

4-bromo-N,N,3,5-tetramethylpyrazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3O2S/c1-5-7(8)6(2)11(9-5)14(12,13)10(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFDAZYSNHEHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)N(C)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide

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